![molecular formula C5H9ClOS B14461886 2-[(2-Chloroethoxy)methyl]thiirane CAS No. 66706-24-9](/img/structure/B14461886.png)
2-[(2-Chloroethoxy)methyl]thiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloroethoxy)methyl]thiirane is an organosulfur compound characterized by a thiirane ring substituted with a 2-chloroethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloroethoxy)methyl]thiirane typically involves the reaction of thiiranes with chloromethyl ethers. One common method includes the reaction of thiirane with 2-chloroethanol in the presence of a base, such as potassium hydroxide, to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Chloroethoxy)methyl]thiirane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Ring-Opening Reactions: The thiirane ring can be opened by nucleophiles, resulting in the formation of β-hydroxy sulfides or other sulfur-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution and ring-opening reactions.
Solvents: Polar aprotic solvents, such as acetonitrile, are often used to facilitate these reactions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Ring-Opening Products: β-Hydroxy sulfides and other sulfur-containing compounds.
Scientific Research Applications
2-[(2-Chloroethoxy)methyl]thiirane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroethoxy)methyl]thiirane involves its reactivity towards nucleophiles. The compound can undergo nucleophilic substitution or ring-opening reactions, leading to the formation of new products with different chemical properties. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Thiirane: The parent compound, thiirane, is a simple three-membered sulfur-containing ring.
2-(Chloromethyl)thiirane: A closely related compound with a chloromethyl group directly attached to the thiirane ring.
2-Ethoxymethylthiirane: Another similar compound with an ethoxymethyl group instead of a chloroethoxy methyl group.
Uniqueness: 2-[(2-Chloroethoxy)methyl]thiirane is unique due to the presence of both a thiirane ring and a 2-chloroethoxy methyl group.
Properties
CAS No. |
66706-24-9 |
|---|---|
Molecular Formula |
C5H9ClOS |
Molecular Weight |
152.64 g/mol |
IUPAC Name |
2-(2-chloroethoxymethyl)thiirane |
InChI |
InChI=1S/C5H9ClOS/c6-1-2-7-3-5-4-8-5/h5H,1-4H2 |
InChI Key |
QAOISTYLGMCNHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)COCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
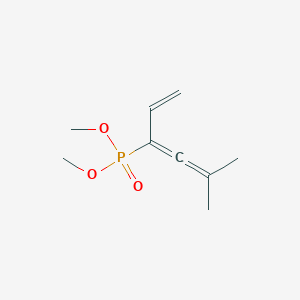
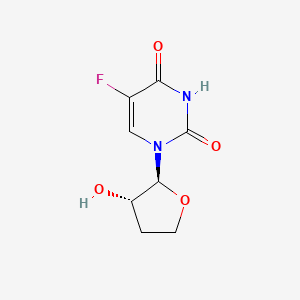

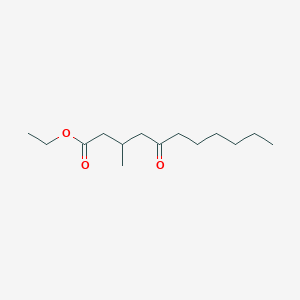

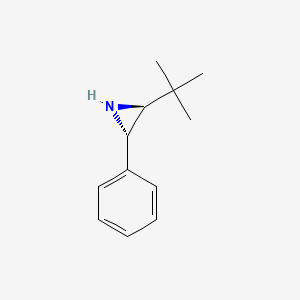


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
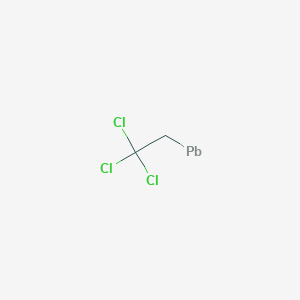

![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
